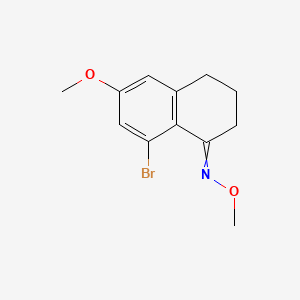
8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime” is a synthetic organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromine atom, a methoxy group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime” typically involves multiple steps:
Methoxylation: The addition of a methoxy group to the compound.
Oxime Formation: The conversion of a carbonyl group to an oxime group through the reaction with hydroxylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details would depend on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the compound.
Amines: Formed through the reduction of the oxime group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime” would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine, methoxy, and oxime groups can influence its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine and oxime groups.
8-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the methoxy and oxime groups.
8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the oxime group.
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
8-bromo-N,6-dimethoxy-3,4-dihydro-2H-naphthalen-1-imine |
InChI |
InChI=1S/C12H14BrNO2/c1-15-9-6-8-4-3-5-11(14-16-2)12(8)10(13)7-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
FWRPHJBHZLJZOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=NOC)CCC2)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate](/img/structure/B15332851.png)
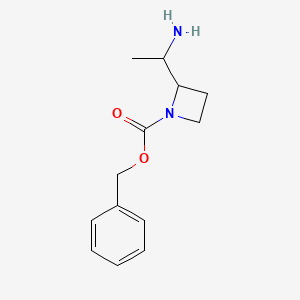
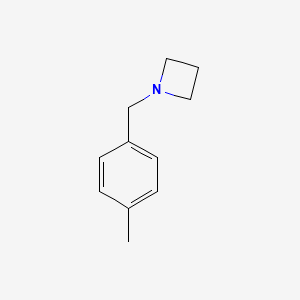

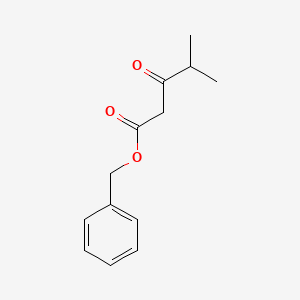

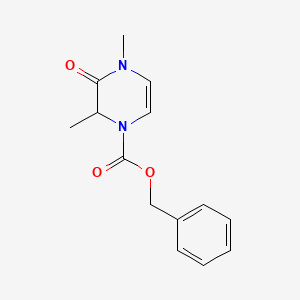

![Methyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15332896.png)
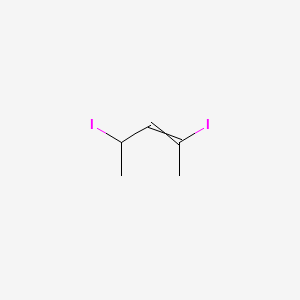
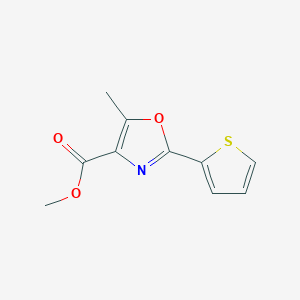
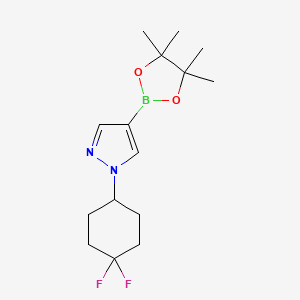
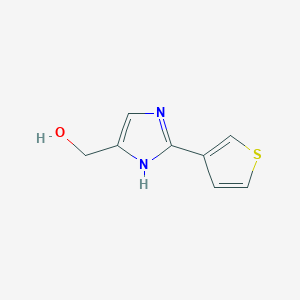
![1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide](/img/structure/B15332924.png)
